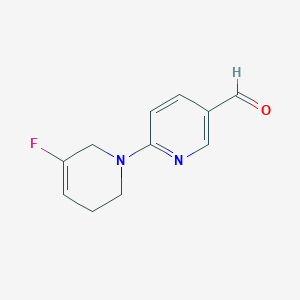
6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde is a fluorinated pyridine derivative This compound is of interest due to its unique chemical structure, which includes both a fluorinated tetrahydropyridine ring and a pyridine carbaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a fluorinated pyridine derivative with a suitable aldehyde precursor under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism by which 6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of key enzymes or receptors involved in disease processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, further modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives and tetrahydropyridine-containing molecules, such as:
- 5-Fluoro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester .
Uniqueness
What sets 6-(5-Fluoro-1,2,3,6-tetrahydropyridin-1-yl)pyridine-3-carbaldehyde apart is its unique combination of a fluorinated tetrahydropyridine ring and a pyridine carbaldehyde moiety.
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
6-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11FN2O/c12-10-2-1-5-14(7-10)11-4-3-9(8-15)6-13-11/h2-4,6,8H,1,5,7H2 |
InChI Key |
CNBOHMXBBACAGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=C1)F)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


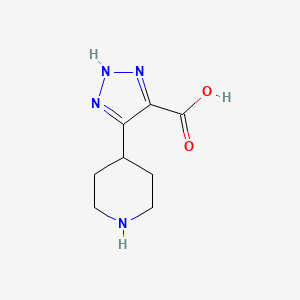
![tert-Butyl N-{[4-(2-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13194738.png)

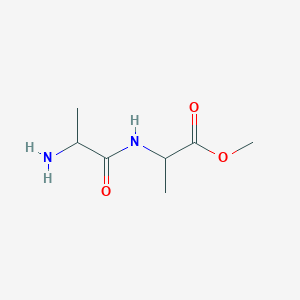
![[(2S,5R)-5-(2-Methylphenyl)oxan-2-yl]methanol](/img/structure/B13194746.png)
![5',5'-Dimethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13194752.png)
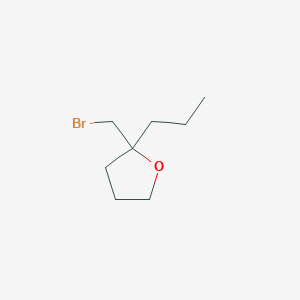
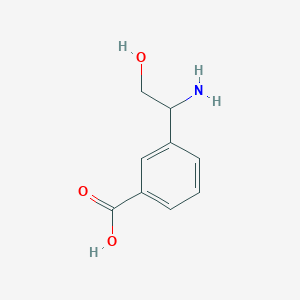
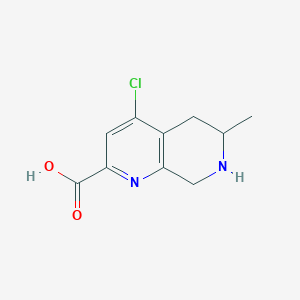
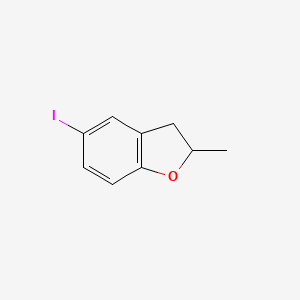

![N-[1-(2,4-Dimethylphenyl)ethyl]cyclopropanamine](/img/structure/B13194778.png)


